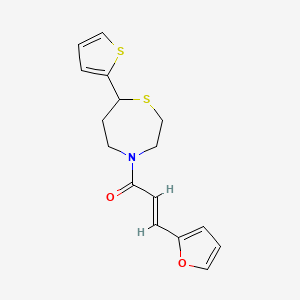

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Description

The compound “(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one” is a structurally complex molecule featuring a 1,4-thiazepane ring substituted at position 7 with a thiophen-2-yl group. The prop-2-en-1-one moiety is attached to the thiazepane nitrogen, with an (E)-configured double bond linking the ketone to a furan-2-yl substituent. This arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its crystallographic characterization has been facilitated by programs like SHELXL , ensuring precise structural validation .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIFGNUQASNNSK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, also known by its CAS number 1798415-18-5, is a compound characterized by its unique structural features combining furan, thiophene, and thiazepane moieties. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 319.4 g/mol. Its structure includes a conjugated enone system that may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N O2 S2 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1798415-18-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Piperidine-mediated condensation , where piperidine acts as a catalyst for the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another method explored is the triethylamine-mediated addition , which facilitates the formation of the thiazepine ring structure through reactions under basic conditions.

Anti-Cancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in a study evaluating naphthoquinone derivatives, several compounds demonstrated potent cytotoxicity against HT-29 colorectal cancer cells with IC50 values ranging from 1.73 to 88.1 μM . Although specific data for our compound is limited, its structural analogs suggest potential for similar activities.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. The presence of the furan and thiophene rings can enhance electron delocalization, which is crucial for interactions with biological macromolecules such as DNA and proteins.

Case Studies

A relevant case study involved a series of furanonaphthoquinone derivatives that were evaluated for their anti-cancer properties. The study highlighted that modifications on the furan ring significantly influenced the cytotoxicity profiles of these compounds . This suggests that this compound could be optimized for enhanced biological activity through structural modifications.

Pharmacological Potential

The compound's unique structure positions it as a candidate for further pharmacological exploration. Its potential applications include:

- Anticancer agents : Due to observed cytotoxicity in cancer cell lines.

- Antimicrobial properties : As seen in other thiazepane derivatives.

- Neuroprotective effects : Hypothetically based on similar compounds within the same class.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1,4-thiazepan-4-yl propenone derivatives, where structural variations primarily involve substituents on the thiazepane ring and the propenone chain. Below is a detailed comparison with key analogs:

Structural Variations

Key Differences and Implications

In contrast, the 2-chlorophenyl group in the analog adds electronegativity, increasing polarity and possibly improving aqueous solubility. Benzodioxol-5-yl in BG13902 provides two oxygen atoms, likely improving metabolic stability compared to furan or thiophene.

Steric and Conformational Impact: The thiophen-2-yl substituent is smaller than 2-chlorophenyl or benzodioxol, reducing steric hindrance around the thiazepane ring. This may influence binding pocket accessibility in enzymatic targets. The (E)-configuration of the propenone chain is conserved across analogs, ensuring planar geometry for conjugation, critical for electronic delocalization and interaction with biological targets.

Physicochemical Properties: Molecular Weight: The target compound (337.44 g/mol) is lighter than the chlorophenyl analog (366.86 g/mol) due to chlorine’s atomic mass. Lipophilicity: Thiophene’s sulfur atom may slightly increase lipophilicity compared to oxygen-rich benzodioxol, affecting membrane permeability.

Crystallographic and Validation Insights

- The target compound’s structure was likely resolved using SHELXL , which is standard for small-molecule refinement. Its E-configuration and bond lengths would differ from analogs due to substituent electronic effects .

- Structure validation tools ensure accuracy in comparative studies, minimizing errors in geometric parameter comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.